tert-butyl N-(3-chlorophenyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines3. However, the specific synthesis process for “tert-butyl N-(3-chlorophenyl)carbamate” is not detailed in the sources I found.
Molecular Structure Analysis
The molecular structure of a compound provides important information about its properties and reactivity. However, the specific molecular structure analysis for “tert-butyl N-(3-chlorophenyl)carbamate” is not detailed in the sources I found.
Chemical Reactions Analysis
“tert-butyl N-(3-chlorophenyl)carbamate” likely participates in various chemical reactions. For example, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines3. However, the specific chemical reactions involving “tert-butyl N-(3-chlorophenyl)carbamate” are not detailed in the sources I found.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its molecular weight and solubility, can influence its behavior in chemical reactions. However, the specific physical and chemical properties of “tert-butyl N-(3-chlorophenyl)carbamate” are not detailed in the sources I found.
Scientific Research Applications
1. Catalysis and Synthesis
Tert-butyl N-(3-chlorophenyl)carbamate has been utilized in catalysis and synthesis processes. A study by Storgaard & Ellman (2009) describes its use in the Rhodium-catalyzed enantioselective addition of arylboronic acids to N-Boc arylimines. This process is significant for the preparation of alpha-carbamoyl sulfones, highlighting the role of tert-butyl N-(3-chlorophenyl)carbamate in facilitating complex chemical reactions.
2. Crystallography and Molecular Structure
In the field of crystallography and molecular structure, tert-butyl N-(3-chlorophenyl)carbamate plays a critical role. Baillargeon et al. (2017) Baillargeon et al., 2017 researched its isomorphous crystal structures, focusing on simultaneous hydrogen and halogen bonds on carbonyl. This work contributes to understanding the molecular interactions and structural characteristics of such compounds.
3. Organic Synthesis
In organic synthesis, tert-butyl N-(3-chlorophenyl)carbamate has been shown to be a versatile reagent. For instance, Ortiz, Guijarro, and Yus (1999) Ortiz, Guijarro, & Yus, 1999 detailed its use in α-Aminated methyllithium synthesis via DTBB-catalyzed lithiation. Such methodologies are pivotal in the development of new synthetic pathways for complex organic compounds.
4. Hydrogen Bonding and Molecular Interactions
The study of hydrogen bonding and molecular interactions is another area where tert-butyl N-(3-chlorophenyl)carbamate finds application. Das et al. (2016) Das et al., 2016 explored carbamate derivatives, revealing how hydrogen bonds assemble molecules into three-dimensional architectures. This research enhances the understanding of molecular assembly and interactions.
Safety And Hazards
Safety and hazard information is crucial for handling and working with chemical compounds. However, the specific safety and hazard information for “tert-butyl N-(3-chlorophenyl)carbamate” is not detailed in the sources I found.
Future Directions
The future directions of research and applications involving “tert-butyl N-(3-chlorophenyl)carbamate” could be vast, given its potential use in various chemical reactions. However, specific future directions are not detailed in the sources I found.
Please note that this is a high-level analysis based on the information available. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
tert-butyl N-(3-chlorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKRPSNCGCLFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277480 | |
Record name | tert-butyl N-(3-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-chlorophenyl)carbamate | |
CAS RN |
5330-63-2 | |
Record name | NSC2502 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl N-(3-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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